1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1177276-77-5
VCID: VC7938567
InChI: InChI=1S/C6H11N3O2/c1-10-3-2-6-8-5(4-7)9-11-6/h2-4,7H2,1H3
SMILES: COCCC1=NC(=NO1)CN
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol

1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine

CAS No.: 1177276-77-5

Cat. No.: VC7938567

Molecular Formula: C6H11N3O2

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine - 1177276-77-5

Specification

CAS No. 1177276-77-5
Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
IUPAC Name [5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine
Standard InChI InChI=1S/C6H11N3O2/c1-10-3-2-6-8-5(4-7)9-11-6/h2-4,7H2,1H3
Standard InChI Key WVLDDGILNJNXDE-UHFFFAOYSA-N
SMILES COCCC1=NC(=NO1)CN
Canonical SMILES COCCC1=NC(=NO1)CN

Introduction

Molecular Structure and Chemical Identity

The molecular structure of 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine is defined by its IUPAC name, [5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine, and its SMILES notation, COCCC1=NC(=NO1)CN. The compound’s backbone consists of a five-membered 1,2,4-oxadiazole ring, which integrates one oxygen and two nitrogen atoms. At the 5-position of the ring, a 2-methoxyethyl group (-CH2CH2OCH3) is attached, while the 3-position hosts a methanamine (-CH2NH2) substituent.

Molecular Formula and Weight

The molecular formula C6H11N3O2 corresponds to a molecular weight of 157.17 g/mol. This relatively low molecular weight enhances the compound’s potential for drug-likeness, adhering to Lipinski’s rule of five parameters for oral bioavailability.

PropertyValue
CAS Number1177276-77-5
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
IUPAC Name[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine
SMILESCOCCC1=NC(=NO1)CN
InChI KeyWVLDDGILNJNXDE-UHFFFAOYSA-N

Structural Analogs and Comparative Analysis

Structural analogs, such as 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine (CAS 893748-77-1) and (5-Methyl-1,2,4-oxadiazol-3-yl)-(oxolan-2-yl)methanamine (CAS 54857281) , highlight the impact of substituent variations on physicochemical properties. For instance, replacing the 2-methoxyethyl group with a methoxymethyl moiety reduces steric bulk but may alter electronic distribution within the oxadiazole ring .

Synthesis and Preparation

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine, a plausible route involves the condensation of 2-methoxyethylamidoxime with cyanoacetic acid, followed by intramolecular cyclization under acidic or basic conditions. Alternative methods may utilize microwave-assisted synthesis to enhance reaction efficiency and yield.

Reaction Mechanism and Optimization

The formation of the 1,2,4-oxadiazole ring proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbon of the nitrile group, followed by dehydration. Catalysts such as HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often employed to facilitate coupling reactions. Reaction parameters, including temperature (80–120°C) and solvent polarity, critically influence regioselectivity and purity.

Physicochemical Properties

The compound’s logP (octanol-water partition coefficient) is estimated at 0.89, indicating moderate hydrophobicity suitable for membrane penetration. Its polar surface area (PSA) of 78.6 Ų suggests favorable solubility in polar solvents like water or ethanol, though experimental data on solubility and melting point remain unreported in available literature.

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